Positional Isomer Discrimination: para-Fluoro vs. ortho-Fluoro Substitution on the N-Phenyl Ring
The target compound (para-fluoro anilide) is structurally distinct from its ortho-fluoro positional isomer ChEMBL CHEMBL1521302. In the broader 1H-1,2,3-triazole-4-carboxamide series evaluated for PXR modulation, the position of halogen substitution on the anilide ring profoundly affected potency: compound 85 (featuring a specific halogen placement) achieved low nanomolar IC₅₀ values for PXR binding and cellular antagonism, whereas close analogs with altered halogen positions showed substantially reduced activity [1]. Although the exact target compound has not been individually profiled in this published PXR series, the SAR trends indicate that the para-fluoro orientation of the target compound is expected to produce a different PXR interaction profile compared to the ortho-fluoro isomer CHEMBL1521302, which ChEMBL records as having 10 annotated bioactivity measurements across 7 distinct protein targets [2].
| Evidence Dimension | PXR inverse agonism/antagonism potency (class-level SAR trend) |
|---|---|
| Target Compound Data | para-Fluoro anilide orientation; predicted distinct PXR binding pose based on published SAR for triazole-4-carboxamide series |
| Comparator Or Baseline | Compound 85 (optimized triazole-4-carboxamide, J. Med. Chem. 2022): low nanomolar PXR IC₅₀; ortho-fluoro isomer CHEMBL1521302: 10 bioactivity annotations across 7 targets (exact PXR IC₅₀ not publicly disclosed for this specific comparator) |
| Quantified Difference | SAR trend: halogen position on anilide ring is a critical determinant of PXR potency (exact fold-change values for this specific pair not published) |
| Conditions | PXR binding assay and cellular transactivation assay in HepG2 cells (J. Med. Chem. 2022 PXR series) |
Why This Matters
For users screening against nuclear receptors (particularly PXR), the para-fluoro substitution pattern provides a distinct pharmacophoric geometry that cannot be replicated by ortho-fluoro or meta-fluoro analogs, directly impacting hit identification and SAR expansion strategies.
- [1] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. doi:10.1021/acs.jmedchem.2c01640. View Source
- [2] ChEMBL. Compound Report Card: CHEMBL1521302 (5-amino-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide). European Bioinformatics Institute. Accessed 2026. View Source
